Lipophilicity Comparison: Calculated LogP of 2,6-Dimethylquinolin-5-amine vs. Parent Scaffold
2,6-Dimethylquinolin-5-amine possesses a calculated LogP of 2.42 . For comparison, the parent quinoline scaffold has a LogP of approximately 2.0-2.1 [1]. This indicates the 2,6-dimethyl-5-amino substitution pattern increases the compound's lipophilicity compared to the unsubstituted core.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.42 |
| Comparator Or Baseline | Quinoline (parent): LogP ~ 2.0 - 2.1 |
| Quantified Difference | Increase of approximately 0.3 - 0.4 log units |
| Conditions | In silico calculation; standard chemical property data. |
Why This Matters
Increased lipophilicity directly impacts membrane permeability and oral bioavailability potential, making this specific building block more suitable for CNS or intracellular target programs than the more polar parent quinoline.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8987, Quinoline. View Source
